molecular formula C6H12O6 B608561 L-Hamamelose CAS No. 4096-61-1

L-Hamamelose

Cat. No. B608561
CAS RN: 4096-61-1
M. Wt: 180.15
InChI Key: ZGVNGXVNRCEBDS-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Hamamelose plays a very important role as a chiral building block in synthesizing a wide variety of enantiopure compounds.

Scientific Research Applications

Biosynthesis and Metabolism

  • L-Hamamelose is involved in biosynthetic pathways in plants. It has been found in leaves of Phaseolus vulgaris L., where it is converted into 2-carboxy-D-arabinitol and 2-carboxy-D-arabinitol 1-phosphate, suggesting a role in plant metabolism (Andralojc et al., 1996).

  • Studies on the catabolism of D-hamamelose by Kluyvera citrophila, a microorganism, indicate that hamamelose undergoes a degradation process leading to various end products like lactate and succinate, highlighting its metabolic significance in certain biological systems (Thanbichler & Beck, 1974).

  • Research has shown the synthesis of hamamelose-diphosphate by isolated spinach chloroplasts, suggesting the role of hamamelose in plant physiological processes (Beck, Stransky, & Fürbringer, 1971).

Chemical Synthesis and Applications

  • An efficient synthetic route for L-hamamelose has been developed, which is critical for its application as a chiral building block in synthesizing various enantiopure compounds (Kim et al., 2009).

  • The discovery of a RuBisCO-like Protein functioning as an oxygenase in the d-Hamamelose pathway highlights the potential application of hamamelose in biochemical research and synthetic biology (Kim, Lim, & Lee, 2018).

Medical and Pharmacological Research

  • Hamamelitannin, derived from hamamelose, shows protective activity against cell damage in murine skin fibroblasts induced by UVB irradiation, suggesting its potential in dermatological applications (Masaki, Atsumi, & Sakurai, 1995).

  • Hamamelitannin has also been identified as a potential suppressor of staphylococcal infections, demonstrating its role in addressing antibiotic resistance (Kiran et al., 2008).

properties

CAS RN

4096-61-1

Product Name

L-Hamamelose

Molecular Formula

C6H12O6

Molecular Weight

180.15

IUPAC Name

(2S,3S,4S)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal

InChI

InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m0/s1

InChI Key

ZGVNGXVNRCEBDS-ZLUOBGJFSA-N

SMILES

O=C[C@@]([C@H]([C@H](CO)O)O)(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-Hamamelose;  Hamamelose L-form [MI];  L-Ribose, 2-C-(hydroxymethyl)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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